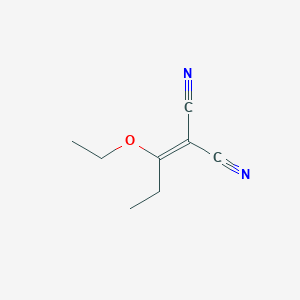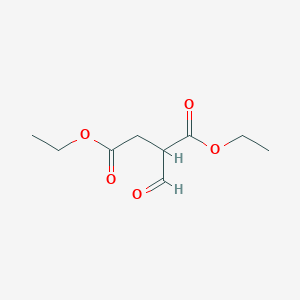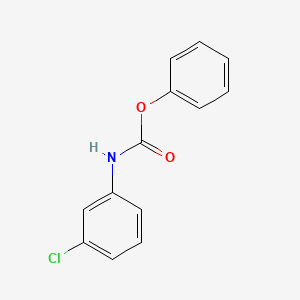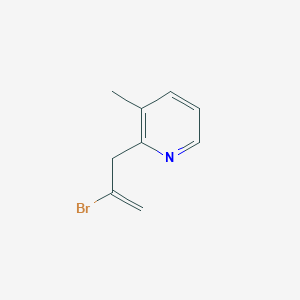
2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” has a CAS Number of 898778-73-9 . It has a molecular weight of 296.29 and its IUPAC name is (2,3-difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Electrochromic Devices and Polymers
Research has shown the synthesis and characterization of novel polymers with potential applications in electrochromic devices. For instance, the synthesis of asymmetric structure monomers and their electropolymerization to form related polymer films exhibit unique electrochromic properties. These polymers display fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for electrochromic devices (Hu et al., 2019). Moreover, the introduction of 2, 2'-Bi(3,4-ethoxylene dioxy thiophene)(BIEDOT) to these polymers results in similar electrochromic features due to the leading effect of EDOT units.
Organic Electronics and Polymer Chemistry
The application of thiophene derivatives extends to organic electronics and polymer chemistry, where their photoinduced electron transfer reactions are critical for initiating cationic polymerization and forming conjugated polymers. Such reactions demonstrate the compounds' potential in developing high-performance materials for organic electronics (Aydoğan et al., 2012).
Fluorescent Materials
Thiophene derivatives have also been synthesized and characterized for their potential as fluorescent materials. These derivatives show well-defined reversible redox systems and exhibit fluorescence in different solvents, suggesting applications in bioimaging and sensors (Coelho et al., 2015).
Organic Thin-Film Transistors
Further research includes the development of dithieno[2,3-b:3′,2′-d]thiophene derivatives for organic thin-film transistors (OTFTs). These derivatives have been synthesized and characterized, showing that carbonyl-containing derivatives exhibit p-channel transport, while perfluorobenzoyl and perfluorophenyl-substituted compounds exhibit n-channel transport. This diversity in transport characteristics underscores the versatility of thiophene derivatives in organic electronics applications (Kim et al., 2010).
Synthesis and Biological Applications
Moreover, the synthesis of novel thiophene-containing compounds with substituted thiophene or thiazole at C-5 demonstrates the chemical versatility and potential biological applications of these derivatives. These compounds have shown promising binding affinity for human GnRH receptors, indicating potential for development into therapeutic agents (Rowbottom et al., 2004).
Propiedades
IUPAC Name |
(2,3-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYDFNWJKQGGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=CC=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641961 |
Source


|
| Record name | (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-73-9 |
Source


|
| Record name | (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

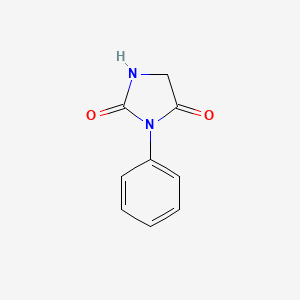
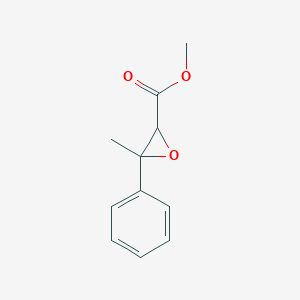

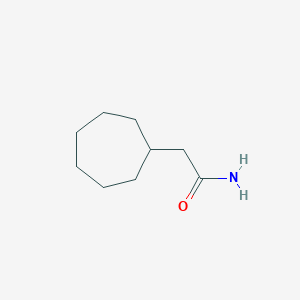
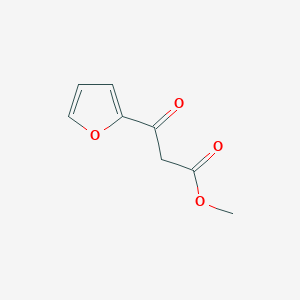
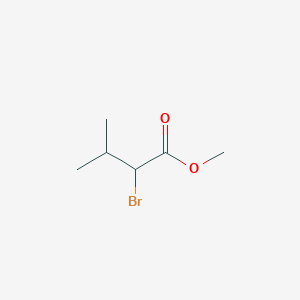
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)

